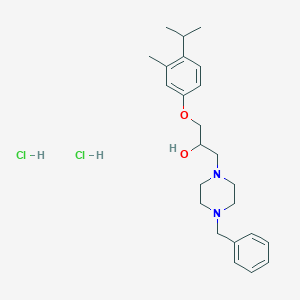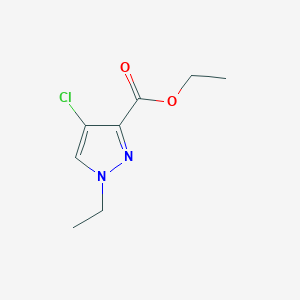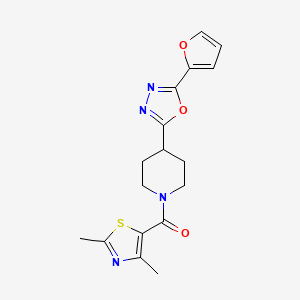
(2,4-Dimethylthiazol-5-yl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2,4-Dimethylthiazol-5-yl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a complex organic compound. It has a molecular formula of C17H18N4O3S and a molecular weight of 358.421.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, it contains several functional groups common in organic chemistry, such as the thiazol, furan, oxadiazol, and piperidin rings. The synthesis would likely involve the formation of these rings in separate steps, followed by their combination.Molecular Structure Analysis
The compound contains several heterocyclic rings: a thiazol ring (a five-membered ring with one sulfur and one nitrogen atom), a furan ring (a five-membered ring with one oxygen atom), an oxadiazol ring (a five-membered ring with two nitrogen and one oxygen atom), and a piperidin ring (a six-membered ring with one nitrogen atom). These rings are likely to influence the compound’s reactivity and properties.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact reactions this compound would undergo. However, the presence of multiple heteroatoms (N, O, S) in the rings could make the compound reactive towards electrophiles and nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. This compound’s properties would be influenced by factors such as its molecular weight, the polarity of its functional groups, and the presence of heteroatoms.Scientific Research Applications
Antimicrobial Applications
The synthesis and evaluation of azole derivatives, including 1,3,4-oxadiazole, have demonstrated antimicrobial activities against various microorganisms. For example, a study by Başoğlu et al. (2013) involved the synthesis of several compounds starting from furan-2-carbohydrazide, including 1,3,4-oxadiazole derivatives, which displayed activity against tested microorganisms (Başoğlu et al., 2013).
Antiproliferative Applications
The structural synthesis and characterization of compounds with potential antiproliferative activity have been a significant focus. For instance, the synthesis, characterization, crystal, and molecular structure studies of a related compound, [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, have been detailed, showing the potential for developing therapeutic agents with various biological activities (Naveen et al., 2015).
Corrosion Inhibition Applications
Investigations into the inhibitive effect of organic inhibitors on corrosion in acidic media have identified compounds with structures similar to the one as effective corrosion inhibitors. For example, a study by Singaravelu et al. (2022) evaluated the corrosion inhibition activity of newly synthesized compounds on mild steel in HCl, showing significant inhibition efficiency, indicating potential applications in protecting materials against corrosion (Singaravelu et al., 2022).
Safety And Hazards
Without specific studies, it’s hard to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.
Future Directions
Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its biological activity and mechanism of action, if applicable.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or studies would be needed.
properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-10-14(25-11(2)18-10)17(22)21-7-5-12(6-8-21)15-19-20-16(24-15)13-4-3-9-23-13/h3-4,9,12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCPBWPPSJUCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylthiazol-5-yl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

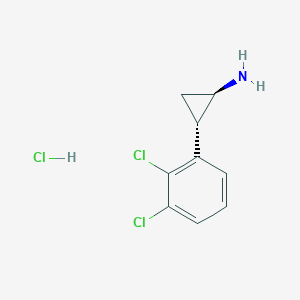
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-di-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2565168.png)
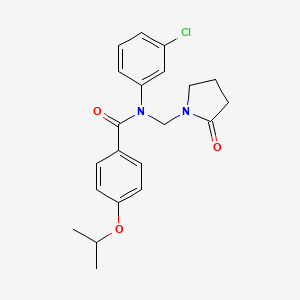
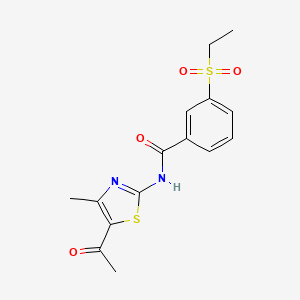
![1-methyl-4-(4-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2565174.png)
![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2565176.png)
![4-Ethyl-5-fluoro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2565177.png)
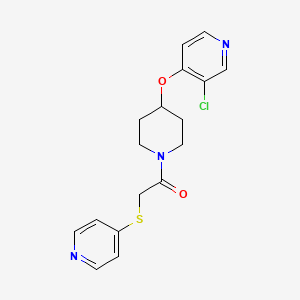
![(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine](/img/structure/B2565180.png)
![Benzo[d]thiazol-6-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2565181.png)
![tert-butyl rac-(1R,3r,5S)-8H-spiro[8-azabicyclo[3.2.1]octane-3,2'-[1,4]oxazinane]-8-carboxylate](/img/structure/B2565182.png)
![3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2565184.png)
